6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound is a brominated quinazolinone derivative featuring a hexyl chain terminated by a 4-pyridin-2-ylpiperazin-1-yl group and a sulfanylidene substituent. Its molecular formula is C₂₃H₂₆BrN₅O₂S, with a molecular weight of 516.0 g/mol. The sulfanylidene group contributes to tautomerism, influencing its binding affinity in enzymatic systems .
Properties
Molecular Formula |
C23H26BrN5O2S |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26BrN5O2S/c24-17-8-9-19-18(16-17)22(31)29(23(32)26-19)11-5-1-2-7-21(30)28-14-12-27(13-15-28)20-6-3-4-10-25-20/h3-4,6,8-10,16H,1-2,5,7,11-15H2,(H,26,32) |
InChI Key |
AZYJPSPPADXKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the quinazolinone core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone ring.
Introduction of the bromine atom: Bromination of the quinazolinone core can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the pyridinylpiperazine moiety: This step involves the reaction of the brominated quinazolinone with 4-pyridin-2-ylpiperazine in the presence of a suitable base and solvent.
Formation of the sulfanylidene group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
6-Bromo-3-[6-Oxo-6-(4-Phenylpiperazin-1-yl)hexyl]-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
- Molecular Formula : C₂₄H₂₇BrN₄O₂S
- Molecular Weight : 515.47 g/mol
- Key Differences: Replaces the pyridin-2-yl group with a phenyl group on the piperazine ring. Retains the bromine and sulfanylidene groups, suggesting similar electrophilic and tautomeric properties .
Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one)
- Molecular Formula: Not explicitly provided (see Fig. 1 in ).
- Key Differences: Features a benzo[h]quinazolinone core instead of a simple quinazolinone. Contains a hydroxycyclohexyl group and a pyrazole-substituted pyridine, enhancing steric bulk and hydrogen-bonding capacity. Reported to exhibit higher functional potency than parent compounds like BQCA, attributed to its extended aromatic system and polar substituents .
Structural Implications :
- The absence of a sulfanylidene group in benzoquinazolinone 12 may reduce tautomerism-driven binding variability, favoring consistent enzyme inhibition .
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis is presumed more challenging than its phenyl analogue due to the pyridin-2-yl group’s coordination complexity.
- Biological Data: No direct studies on the target compound’s activity are available in the provided evidence.
Notes on Methodology and Limitations
- Evidence Limitations : The provided materials lack direct data on the target compound’s synthesis, crystallography, or bioactivity. Comparisons rely on extrapolation from structural analogues.
- Future Directions : Empirical studies are needed to validate solubility, stability, and target engagement. Priority should be given to assays comparing the pyridin-2-yl and phenyl analogues’ inhibitory effects on shared biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
